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Compound of Interest

Compound Name: I2959

Cat. No.: B025239 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals optimize UV

exposure time and minimize cell damage when using the photoinitiator Irgacure 2959 (I2959)

for 3D cell culture and tissue engineering applications.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cell damage during UV curing with Irgacure 2959?

A1: The primary cause of cell damage is not the UV light itself at commonly used wavelengths

(e.g., 365 nm), but the free radicals generated by Irgacure 2959 upon UV exposure.[1] These

free radicals are necessary to initiate the polymerization of hydrogels, but they can also react

with cellular components like proteins and DNA, or induce the formation of reactive oxygen

species (ROS), leading to cytotoxicity.[2]

Q2: How do I determine the optimal concentration of Irgacure 2959 for my experiment?

A2: The optimal concentration of I2959 is a balance between efficient hydrogel crosslinking and

maintaining high cell viability. It is highly cell-type dependent.[1][3] A good starting point for

many cell types is 0.05% (w/v).[4][5] However, it is crucial to perform a dose-response

experiment to determine the optimal concentration for your specific cell line. Studies have

shown that concentrations as low as 0.015% (w/v) can be cytocompatible for some cells, while

concentrations above 0.02% (w/v) can lead to a significant decrease in cell survival.[1]
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Q3: What is the recommended UV wavelength and intensity for use with Irgacure 2959?

A3: Irgacure 2959 is most efficiently activated by UV light at a wavelength of 365 nm.[6][7]

While it has a maximum absorption at a lower wavelength (~275-280 nm), using 365 nm is

recommended to minimize direct UV damage to cells.[8] The intensity of the UV source is also

a critical parameter. A common intensity used in cell culture experiments is around 10 mW/cm².

[1][5] Higher intensities can reduce exposure time but may increase cell damage due to heat

generation.[5]

Q4: Can I use visible light with Irgacure 2959?

A4: No, Irgacure 2959 is a UV photoinitiator and is not efficiently activated by visible light. For

visible light crosslinking, alternative photoinitiators like Lithium phenyl-2,4,6-

trimethylbenzoylphosphinate (LAP) are recommended.[9]

Q5: How does UV exposure time affect cell viability?

A5: Generally, cell viability decreases with increasing UV exposure time.[1][10] It is crucial to

minimize the exposure time to the shortest duration required for complete hydrogel

crosslinking. This can be achieved by optimizing the photoinitiator concentration and UV light

intensity. For example, at a low I2959 concentration of 0.015% (w/v), a 5-minute exposure may

be well-tolerated by some cell types.[1]
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Issue Possible Cause(s) Troubleshooting Steps

Low Cell Viability After

Crosslinking

1. Irgacure 2959 concentration

is too high.2. UV exposure

time is too long.3. UV light

intensity is too high, causing

heat-related damage.4. The

specific cell type is highly

sensitive to free radicals.[3]5.

Suboptimal hydrogel precursor

solution (e.g., wrong pH).

1. Perform a dose-response

study to determine the optimal

I2959 concentration (start with

a range of 0.01% to 0.1% w/v).

[1]2. Reduce the UV exposure

time. You can try to increase

the I2959 concentration slightly

to achieve faster crosslinking,

but be mindful of its

cytotoxicity.3. Check the

specifications of your UV lamp

and ensure the intensity is

appropriate (e.g., ~10

mW/cm²).[1][5] Increase the

distance between the lamp

and the sample.4. Consider

using a more cytocompatible

photoinitiator like LAP for

sensitive cell lines.[9][10]5.

Ensure all solutions are at the

correct physiological pH (~7.4)

before adding cells.[5]

Hydrogel Does Not Crosslink

or is Too Soft

1. Irgacure 2959 concentration

is too low.2. UV exposure time

is too short.3. UV light intensity

is too low.4. The UV lamp

wavelength is incorrect.5. The

photoinitiator has degraded.

1. Increase the concentration

of I2959. Concentrations up to

0.5% (w/v) have been used,

but cytotoxicity will be a major

concern.[4]2. Increase the UV

exposure time incrementally.3.

Decrease the distance

between the UV lamp and the

sample or use a more powerful

lamp.4. Verify that your UV

source emits at 365 nm.[6][7]5.

I2959 is light-sensitive.[11]

Store it in the dark and prepare
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fresh solutions. If dissolved in

a solvent, use it within a

couple of weeks.[7][12]

Inconsistent Crosslinking

Results

1. Uneven UV light

distribution.2. Inhomogeneous

mixing of Irgacure 2959 in the

hydrogel precursor solution.

1. Ensure the UV light source

provides uniform illumination

over the entire sample.2. Mix

the photoinitiator thoroughly

with the hydrogel precursor

solution before adding cells. As

I2959 is not readily water-

soluble, it may need to be

dissolved in a solvent like

methanol or DMSO first and

then added to the aqueous

solution.[7][12][13]

Quantitative Data Summary
The following tables summarize the effect of Irgacure 2959 concentration and UV exposure

time on the viability of Human Aortic Smooth Muscle Cells (HASMCs), a cell type shown to be

sensitive to I2959.

Table 1: Effect of Irgacure 2959 Concentration on HASMC Viability (No UV Exposure)

Irgacure 2959 Concentration (% w/v) Relative Cell Survival (Mean ± SD)

0.01 1.03 ± 0.10

0.02 0.85 ± 0.09

0.04 Not specified

0.08 Not specified

0.16 0.25 ± 0.01

Data sourced from a study on HASMCs.[1]
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Table 2: Effect of UV Exposure Time and Irgacure 2959 Concentration on HASMC Viability

Irgacure 2959
Concentration (% w/v)

UV Exposure Time
(minutes)

Relative Cell Survival
(Mean ± SD)

0.01 1, 3, 5 No significant decrease

0.015 1, 3, 5 No significant decrease

0.04 1 0.76 ± 0.05

0.04 3 0.74 ± 0.04

0.04 5 0.67 ± 0.05

0.08 1, 3, 5
Ranged between 0.54 ± 0.04

and 0.45 ± 0.03

Data sourced from a study on

HASMCs.[1]

Experimental Protocols
Protocol 1: Determining Optimal Irgacure 2959
Concentration and UV Exposure Time
This protocol outlines a method to assess cell viability in response to different I2959
concentrations and UV exposure durations.

1. Preparation of Irgacure 2959 Solutions:

Irgacure 2959 is not readily soluble in water.[7][12] Prepare a stock solution (e.g., 1% w/v) in
a suitable solvent like methanol or sterile DMSO.[13]
Prepare a series of working concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v) by diluting
the stock solution in your cell culture medium or hydrogel precursor solution. Protect
solutions from light.[11]

2. Cell Seeding:

Seed your cells in a multi-well plate (e.g., 24-well or 96-well) at a density that allows for
proliferation over the course of the experiment.
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Allow cells to adhere and grow for 24-48 hours.

3. Treatment:

Remove the culture medium and replace it with the medium containing different
concentrations of Irgacure 2959. Include a control group with no I2959.
Expose the plates to a 365 nm UV light source at a fixed intensity for varying durations (e.g.,
1, 3, 5, 10 minutes). Ensure a control group for each I2959 concentration is not exposed to
UV light.

4. Cell Viability Assay:

After UV exposure, incubate the cells for a desired period (e.g., 24 hours).
Perform a cell viability assay, such as WST-1, MTT, or a live/dead staining assay, following
the manufacturer's protocol.[14][15]

5. Data Analysis:

Normalize the viability of the treated groups to the control group (no I2959, no UV) to
determine the relative cell viability.
Plot cell viability against I2959 concentration and UV exposure time to identify the optimal
conditions.

Protocol 2: Cell Encapsulation and Viability Assessment
in a Hydrogel
1. Preparation of Cell-Laden Pre-Polymer Solution:

Prepare your hydrogel precursor solution under sterile conditions.
Add the desired concentration of sterile-filtered Irgacure 2959 solution to the hydrogel
precursor. Mix thoroughly.
Resuspend your cells in the hydrogel/photoinitiator solution at the desired density.

2. Hydrogel Crosslinking:

Dispense the cell-laden pre-polymer solution into a suitable mold or culture plate.
Expose the solution to 365 nm UV light with optimized intensity and duration as determined
in Protocol 1.
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3. Post-Crosslinking Cell Culture:

Add cell culture medium to the crosslinked hydrogels.
Culture the encapsulated cells for the desired duration, changing the medium regularly.

4. Viability Assessment of Encapsulated Cells:

Use a live/dead staining kit (e.g., Calcein AM/Ethidium Homodimer-1) to visualize and
quantify viable and dead cells within the hydrogel using fluorescence microscopy.

Visualizations

Preparation

Experiment Analysis

Prepare I2959 Solutions

Add I2959 & Expose to UV

Seed Cells

Incubate Perform Viability Assay Analyze Data & Optimize

Click to download full resolution via product page

Caption: Workflow for optimizing I2959 concentration and UV exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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